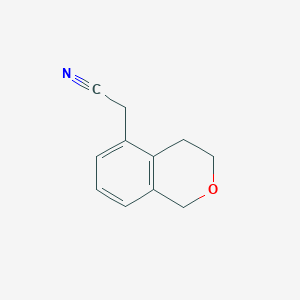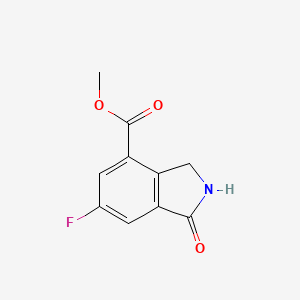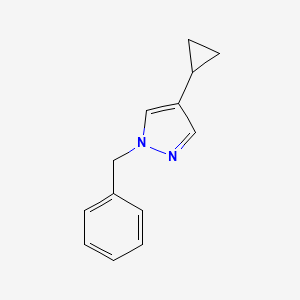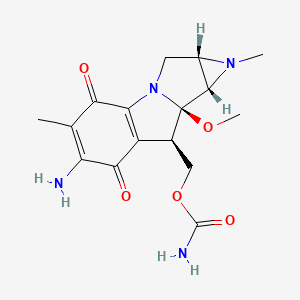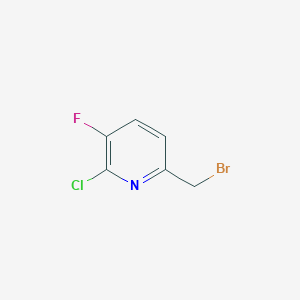
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- is an organic compound with the molecular formula C6H6FNO2 It is a derivative of cyclobutanecarboxylic acid, where a cyano group and a fluoro group are attached to the third carbon of the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with suitable reagents to introduce the cyano and fluoro groups. For example, the reaction of cyclobutanecarboxylic acid with cyanogen bromide and a fluorinating agent under controlled conditions can yield the desired product.
Industrial Production Methods
Industrial production of cyclobutanecarboxylic acid, 3-cyano-3-fluoro- typically involves large-scale synthesis using readily available starting materials. One method involves the use of methyl acrylate and 1,1-dichloro-2,2-difluoroethylene as raw materials. These compounds undergo addition, hydrolysis, and hydrogenation reactions to produce cyclobutanecarboxylic acid, 3-cyano-3-fluoro- in high yields .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclobutanecarboxamide derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanecarboxamide derivatives.
Substitution: Various substituted cyclobutanecarboxylic acids.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclobutanecarboxylic acid, 3-cyano-3-fluoro- involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the cyano and fluoro groups, resulting in different chemical properties and reactivity.
3-Fluorocyclobutanecarboxylic acid: Contains only the fluoro group, leading to distinct reactivity and applications.
Cyclobutanecarboxylic acid, 3-cyano-3-fluoro- is unique due to the presence of both cyano and fluoro groups, which impart specific chemical and biological properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
3-cyano-3-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c7-6(3-8)1-4(2-6)5(9)10/h4H,1-2H2,(H,9,10) |
Clave InChI |
OBWFMCVDZGGJNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)


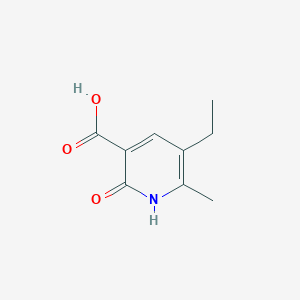
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
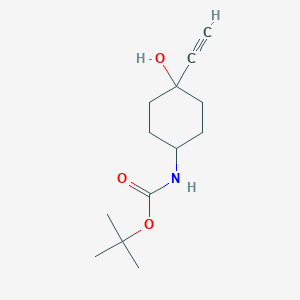
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
